3-Fluoro-4-(3-methylbutanamido)benzoic acid
Overview
Description
3-Fluoro-4-(3-methylbutanamido)benzoic acid is an organic compound with the molecular formula C12H14FNO3 It is a derivative of benzoic acid, where the benzoic acid core is substituted with a fluoro group at the third position and a 3-methylbutanamido group at the fourth position
Scientific Research Applications
3-Fluoro-4-(3-methylbutanamido)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials.
Safety and Hazards
The safety information available indicates that “3-Fluoro-4-(3-methylbutanamido)benzoic acid” has some hazards associated with it. The GHS Pictograms indicate a GHS07 signal word warning . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(3-methylbutanamido)benzoic acid typically involves the following steps:
Nitration and Reduction: The starting material, 3-fluorobenzoic acid, undergoes nitration to introduce a nitro group at the fourth position. This is followed by reduction to convert the nitro group to an amino group.
Amidation: The amino group is then reacted with 3-methylbutanoyl chloride in the presence of a base such as triethylamine to form the 3-methylbutanamido derivative.
Hydrolysis: The final step involves hydrolysis of the ester group to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(3-methylbutanamido)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluoro group can participate in nucleophilic aromatic substitution reactions.
Amidation and Esterification: The carboxylic acid group can form amides and esters under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amido and carboxylic acid groups.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Amidation: Reagents like 3-methylbutanoyl chloride and bases such as triethylamine.
Esterification: Reagents like alcohols and acid catalysts such as sulfuric acid.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Amides and Esters: Formation of amides and esters with different alkyl or aryl groups.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(3-methylbutanamido)benzoic acid involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s ability to participate in hydrogen bonding and other non-covalent interactions, while the amido group can interact with enzymes and receptors. These interactions can modulate biological pathways and lead to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methoxybenzoic acid: Similar structure but with a methoxy group instead of the 3-methylbutanamido group.
3-Fluoro-4-(trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of the 3-methylbutanamido group.
Uniqueness
3-Fluoro-4-(3-methylbutanamido)benzoic acid is unique due to the presence of both the fluoro and 3-methylbutanamido groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-fluoro-4-(3-methylbutanoylamino)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO3/c1-7(2)5-11(15)14-10-4-3-8(12(16)17)6-9(10)13/h3-4,6-7H,5H2,1-2H3,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQDZTPVDSAQQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=C(C=C(C=C1)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.